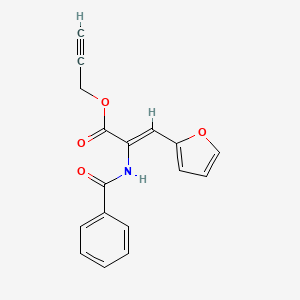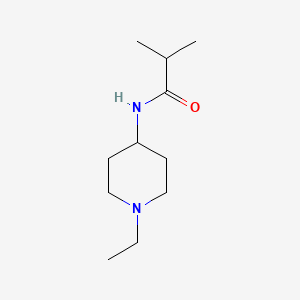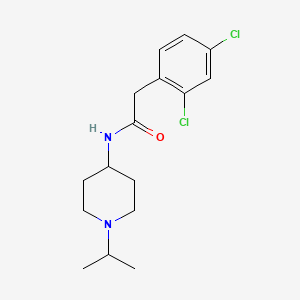![molecular formula C24H24N2O5S B5232371 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide, also known as Bz-423, is a synthetic compound that has gained significant attention in the field of scientific research. Bz-423 belongs to the class of benzamide compounds and has been found to possess various pharmacological properties.
Mechanism of Action
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide exerts its pharmacological effects by binding to the mitochondrial protein, VDAC1. VDAC1 is involved in the regulation of mitochondrial membrane potential, which is essential for the production of ATP. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide binding to VDAC1 leads to the opening of the mitochondrial permeability transition pore (mPTP), which results in the release of cytochrome c and apoptosis.
Biochemical and Physiological Effects:
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has also been shown to inhibit angiogenesis by reducing the expression of VEGF. In addition, 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for VDAC1. This allows for the selective targeting of mitochondria in cells. However, the use of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide in lab experiments is limited by its solubility and stability. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide. One area of research is the development of more stable and soluble analogs of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide. Another area of research is the investigation of the potential therapeutic applications of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide in the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide and its effects on mitochondrial function.
Synthesis Methods
The synthesis of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 3-aminopropanoic acid followed by the reaction of the resulting compound with benzylsulfonyl chloride. The final product, 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide, is obtained by the reaction of the intermediate compound with ammonium hydroxide.
Scientific Research Applications
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has also been shown to be effective in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-31-20-13-11-19(12-14-20)25-24(28)21-9-5-6-10-22(21)26-23(27)15-16-32(29,30)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFAZIIIDRQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)
